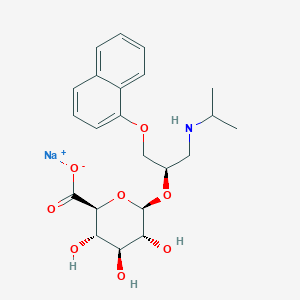
(R)-Propranolol beta-D-glucuronide sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Propranolol beta-D-glucuronide sodium salt is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed by the conjugation of propranolol with glucuronic acid, resulting in a glucuronide metabolite. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various research and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Propranolol beta-D-glucuronide sodium salt typically involves the following steps:
Glucuronidation Reaction: Propranolol is reacted with glucuronic acid in the presence of a suitable catalyst to form propranolol glucuronide.
Formation of Sodium Salt: The propranolol glucuronide is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure sodium salt form.
Types of Reactions:
Oxidation: ®-Propranolol beta-D-glucuronide sodium salt can undergo oxidation reactions, particularly at the aromatic ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products:
Oxidation Products: Include hydroxylated derivatives.
Reduction Products: Include reduced forms of the aromatic ring.
Substitution Products: Include substituted aromatic derivatives.
Applications De Recherche Scientifique
®-Propranolol beta-D-glucuronide sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and metabolic pathways.
Biology: Employed in studies of drug metabolism and pharmacokinetics.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for propranolol metabolism.
Industry: Utilized in the development of analytical methods for drug testing and quality control.
Mécanisme D'action
The mechanism of action of ®-Propranolol beta-D-glucuronide sodium salt involves its interaction with beta-adrenergic receptors. As a glucuronide metabolite, it is primarily involved in the detoxification and excretion of propranolol. The compound is transported to the liver, where it undergoes further metabolism and is eventually excreted in the urine.
Molecular Targets and Pathways:
Beta-Adrenergic Receptors: The primary targets of propranolol and its metabolites.
Glucuronidation Pathway: Involves the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to propranolol.
Comparaison Avec Des Composés Similaires
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
Propranolol Hydrochloride: A commonly used salt form of propranolol.
Propranolol Sulfate: Another metabolite of propranolol.
Uniqueness: ®-Propranolol beta-D-glucuronide sodium salt is unique due to its enhanced solubility and stability, making it suitable for various research applications. Its formation as a glucuronide metabolite also provides insights into the metabolic pathways of propranolol, which is crucial for understanding its pharmacokinetics and therapeutic effects.
Propriétés
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKYDLRSXKTYLZ-ABDGRLCTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NNaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858344 |
Source


|
| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87102-70-3 |
Source


|
| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4alpha,5alpha)]-](/img/new.no-structure.jpg)
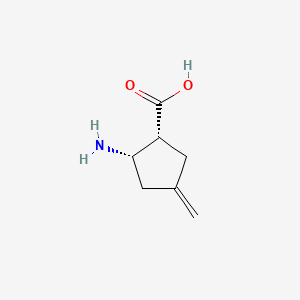


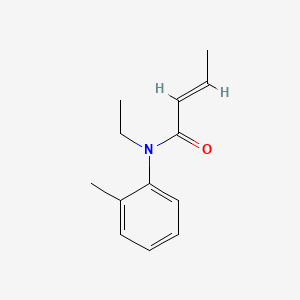
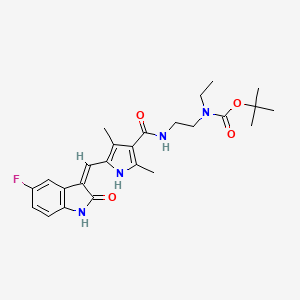
![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)
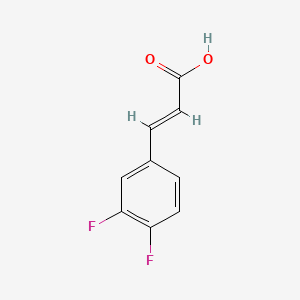

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)
